molecular formula C7H2ClF3N2 B13670172 5-Chloro-2-(trifluoromethyl)nicotinonitrile

5-Chloro-2-(trifluoromethyl)nicotinonitrile

Cat. No.: B13670172
M. Wt: 206.55 g/mol
InChI Key: ZNRJOWGNENOZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2ClF3N2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinonitrile typically involves the chlorination and trifluoromethylation of nicotinonitrile derivatives. One common method includes the reaction of 2-chloro-5-nitropyridine with trifluoromethylating agents under controlled conditions to yield the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-cyano-5-trifluoromethylpyridine

Uniqueness

5-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a trifluoromethyl group enhances its stability and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H

InChI Key

ZNRJOWGNENOZAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.